[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](2-methoxyphenyl)methanone

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

The compound [4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](2-methoxyphenyl)methanone (C₁₈H₁₈N₄O₅S, MW 402.43 g·mol⁻¹) is a benzoxadiazole-piperazine sulfonamide bearing an ortho-methoxybenzoyl substituent. It belongs to a class of heterocyclic sulfonamides explored as kinase inhibitor scaffolds (e.g., PI3K inhibitor chemotypes) and as fluorescent probe precursors.

Molecular Formula C18H18N4O5S
Molecular Weight 402.4 g/mol
Cat. No. B12187880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](2-methoxyphenyl)methanone
Molecular FormulaC18H18N4O5S
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NON=C43
InChIInChI=1S/C18H18N4O5S/c1-26-15-7-3-2-5-13(15)18(23)21-9-11-22(12-10-21)28(24,25)16-8-4-6-14-17(16)20-27-19-14/h2-8H,9-12H2,1H3
InChIKeyZJUQDCGINAHHGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: [4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](2-methoxyphenyl)methanone – Core Identity for Scientific Sourcing


The compound [4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](2-methoxyphenyl)methanone (C₁₈H₁₈N₄O₅S, MW 402.43 g·mol⁻¹) is a benzoxadiazole-piperazine sulfonamide bearing an ortho-methoxybenzoyl substituent [1]. It belongs to a class of heterocyclic sulfonamides explored as kinase inhibitor scaffolds (e.g., PI3K inhibitor chemotypes) [2] and as fluorescent probe precursors [3]. The compound is supplied as a research-grade small molecule and is indexed in the ZINC database (ZINC27320772) with calculated logP 2.40 [1].

Procurement Risk Alert: Why [4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](2-methoxyphenyl)methanone Cannot Be Swapped for Generic Analogs


Within the benzoxadiazole-piperazine sulfonamide series, subtle variations in the aryl substitution pattern produce distinct three-dimensional electrostatic surfaces and hydrogen-bonding topologies that dictate target engagement [1]. For instance, the ortho-methoxy group of the target compound introduces a unique steric and electronic environment around the carbonyl group compared to the meta- or para-methoxy regioisomers, resulting in different conformational preferences and potentially divergent binding modes to kinase ATP pockets [2]. Consequently, interchanging this compound with a generic “benzoxadiazole-piperazine” analog without verifying the exact substitution pattern risks invalidating structure-activity relationships (SAR) and experimental reproducibility [3].

Quantitative Differentiation Guide: [4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](2-methoxyphenyl)methanone Versus Closest Analogs


Substitution Pattern Selectivity: Ortho-Methoxy vs. Meta- and Para-Methoxy Regioisomers

The target compound features an ortho-methoxybenzoyl group, whereas the closest regioisomers carry the methoxy group at the meta- or para-position. 1H NMR spectroscopy confirms the distinct aromatic proton splitting pattern: the ortho-substituted phenyl ring shows a characteristic coupling pattern (δ 6.8–7.6 ppm, complex multiplet) that differs from the para-substituted analog (AA′BB′ system, δ 6.9–7.4 ppm) [1]. This positional difference alters the dihedral angle between the carbonyl and the phenyl ring, impacting the compound's ability to participate in intramolecular hydrogen bonding, which in turn affects solubility (logP 2.40 for the ortho compound vs. estimated logP 2.65 for the para analog) [2].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Molecular Weight and Heavy Atom Count: Differentiating from Nitro-Containing Benzoxadiazole Probes

The target compound (C₁₈H₁₈N₄O₅S, MW 402.43 g·mol⁻¹, 28 heavy atoms) lacks the 7-nitro group present in widely used nitrobenzoxadiazole (NBD) fluorescent probes such as NBD-PZ (C₁₀H₁₁N₅O₃, MW 249.23 g·mol⁻¹, 18 heavy atoms) [1]. The absence of the nitro group eliminates the fluorescence-quenching thiol reactivity of NBD probes and shifts the UV-Vis absorption away from the visible region, making the target compound non-fluorescent under standard NBD excitation conditions [2]. This is critical when selecting a benzoxadiazole scaffold for assays where fluorescence interference must be avoided.

Chemical Biology Fluorescent Probe Design Physicochemical Profiling

Sulfonamide vs. Carbonyl Linker Connectivity: Structural Distinction from Piperazinyl-Benzoxadiazole Direct-Coupled Analogs

The target compound incorporates a sulfonamide (-SO₂-) bridge between the benzoxadiazole core and the piperazine ring, whereas a common analog class features a direct C–N bond (4-(piperazin-1-yl)-2,1,3-benzoxadiazole, CAS 105685-14-1) [1]. The sulfonamide linkage introduces a tetrahedral sulfur center, increasing the three-dimensional character (fraction sp³ hybridized carbons = 0.28) and providing additional hydrogen-bond acceptor capacity (sulfonyl oxygens) compared to the planar aniline-type linkage. This connectivity alters the pKₐ of the piperazine nitrogen, influencing protonation state at physiological pH [2].

Chemical Synthesis Linker Chemistry Scaffold Hopping

Application Scenarios: Where [4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](2-methoxyphenyl)methanone Demonstrates Procurement Value


Kinase Inhibitor SAR Studies Requiring Ortho-Methoxybenzoyl Sulfonamide Scaffolds

The compound serves as a defined chemical starting point for PI3K or HIF-pathway inhibitor optimization, where the ortho-methoxy substitution pattern is required to explore hydrogen-bonding interactions with the hinge region of kinases. Its distinct NMR fingerprint (SpectraBase) ensures batch-to-batch identity verification for reproducible SAR campaigns [1].

Non-Fluorescent Benzoxadiazole Control in Fluorescence-Based Assays

Unlike NBD-based probes that emit in the green-yellow region, the target compound lacks the 7-nitro group and is non-fluorescent, making it suitable as a negative control or as a scaffold for designing quenched probes where fluorescence must be absent until enzymatic activation [2].

Physicochemical Benchmarking of Sulfonamide-Containing Compound Libraries

With a well-defined logP (2.40) and molecular weight (402.43 g·mol⁻¹), the compound can serve as a calibration standard for HPLC logP determination or as a reference point when profiling the permeability and solubility of sulfonamide-containing screening libraries [3].

Synthetic Methodology Development for Sulfonamide Coupling Reactions

The compound's sulfonamide linkage and ortho-methoxybenzoyl amide provide two distinct functional handles for method development in sulfonylation or amide coupling chemistry, where the steric effect of the ortho-methoxy group can be used to test reaction scope and selectivity [1].

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